2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one is a heterocyclic compound that contains a phosphorus atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one typically involves the reaction of 2-aminophenol with a phosphorus-containing reagent. One common method is the reaction of 2-aminophenol with phenylphosphonic dichloride under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzoxazaphosphininone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient catalysts can be employed to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological phosphorus metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1,3,2-benzoxazaphosphinin-4-one: Similar structure but different substitution pattern.
2-phenyl-1,3,2-benzoxazaphosphinin-4-thione: Contains a sulfur atom instead of an oxygen atom.
2-phenyl-1,3,2-benzoxazaphosphinin-4-selenone: Contains a selenium atom instead of an oxygen atom.
Uniqueness
2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one is unique due to its specific ring structure and the presence of a phosphorus atom This gives it distinct chemical properties and reactivity compared to other similar compounds
Properties
IUPAC Name |
2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10NO2P/c15-13-11-8-4-5-9-12(11)16-17(14-13)10-6-2-1-3-7-10/h1-9H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKORWYWGMJCFAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P2NC(=O)C3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10NO2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931718 |
Source
|
Record name | 2-Phenyl-2H-1,3,2-benzoxazaphosphinin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143000-05-9 |
Source
|
Record name | 2-Phenyl-2,3-dihydro-1,3,2(lambda(5))-benzoxazaphosphoryl-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143000059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenyl-2H-1,3,2-benzoxazaphosphinin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.